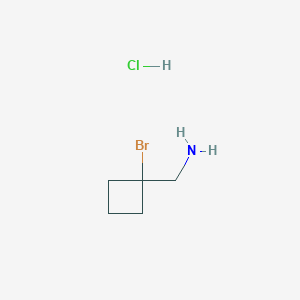

(1-Bromocyclobutyl)methanamine;hydrochloride

Description

(a) Halogen Substitution Effects

- Bromine vs. Chlorine : Bromine’s larger atomic radius increases steric hindrance, potentially reducing reactivity in nucleophilic substitutions compared to chlorine-bearing derivatives like (1-chlorocyclobutyl)methanamine.

- Electronegativity : Bromine’s lower electronegativity (2.96 vs. 3.16 for chlorine) weakens inductive electron withdrawal, stabilizing the amine group.

(b) Ring Size Comparisons

- Cyclobutane vs. Cyclohexane : Smaller ring size enhances ring strain, favoring ring-opening reactions. For example, cyclobutylamines are more reactive in alkylation than cyclohexyl analogs.

| Derivative | Molecular Formula | Ring Strain (kcal/mol) |

|---|---|---|

| (1-Bromocyclobutyl)methanamine | C₅H₁₁BrClN | ~26 |

| (1-Bromocyclohexyl)methanamine | C₇H₁₅BrClN | ~0 |

Properties

IUPAC Name |

(1-bromocyclobutyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrN.ClH/c6-5(4-7)2-1-3-5;/h1-4,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYCXUFFYFMHOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CN)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromocyclobutyl)methanamine;hydrochloride typically involves the bromination of cyclobutylmethanamine. The reaction is carried out under controlled conditions to ensure the selective bromination of the cyclobutyl ring. The brominated product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: (1-Bromocyclobutyl)methanamine;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form cyclobutylmethanamine by using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles under oxidative conditions.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using nucleophiles such as sodium hydroxide or potassium cyanide.

Reduction Reactions: Conducted in anhydrous conditions using strong reducing agents like lithium aluminum hydride.

Oxidation Reactions: Performed using oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed:

Substitution Reactions: Products include substituted cyclobutylmethanamines.

Reduction Reactions: The primary product is cyclobutylmethanamine.

Oxidation Reactions: Products include imines or nitriles.

Scientific Research Applications

Chemistry: (1-Bromocyclobutyl)methanamine;hydrochloride is used as a building block in organic synthesis. Its unique structure allows for the creation of various cyclobutyl derivatives, which are valuable in the development of new materials and pharmaceuticals .

Biology: In biological research, this compound is used to study the effects of cyclobutyl derivatives on biological systems. It serves as a precursor for the synthesis of biologically active molecules .

Medicine: The compound is explored for its potential therapeutic applications. Its derivatives are investigated for their pharmacological properties, including antimicrobial and anticancer activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity makes it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of (1-Bromocyclobutyl)methanamine;hydrochloride involves its interaction with molecular targets through its bromine and amine groups. The bromine atom can participate in electrophilic substitution reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

(1-Bromocyclobutyl)methanamine Hydrochloride vs. Cyclopropane Analogs

- 1-(1-Bromocyclopropyl)methanamine Hydrochloride (): The cyclopropane analog replaces the four-membered cyclobutane ring with a three-membered cyclopropane ring. Bromine substitution similarly offers a leaving group, but the reduced steric hindrance in cyclopropane may alter reaction pathways compared to cyclobutane .

Comparison with Heterocyclic Methanamine Derivatives

- [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride ():

Features a thiazole ring substituted with a chlorophenyl group. The aromatic heterocycle confers planar rigidity and π-π stacking capabilities, contrasting with the aliphatic cyclobutane ring in the target compound. The chlorine atom acts as an electron-withdrawing group, influencing electronic properties differently than bromine . - (5-Chloro-6-methyl-1,3-benzoxazol-2-yl)methanamine Hydrochloride (): A benzoxazole-based derivative with fused aromatic rings.

Physicochemical Properties

Molecular Weight and Melting Points

- Target Compound :

Theoretical molecular weight: ~214.5 g/mol (C₅H₉BrN·HCl). - [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride ():

Molecular weight: 261.17 g/mol; melting point: 268°C. - (6,7-Dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine Hydrochloride (): Molecular weight: 184.08 g/mol; ¹³C NMR peaks at δ 134.3 (aromatic carbons) and 71.6 (oxygenated carbon) .

Solubility and Stability

- Cyclobutane derivatives like the target compound may exhibit lower solubility in water due to the nonpolar cyclobutane ring, whereas heterocyclic analogs (e.g., thiazole or benzoxazole derivatives) show improved solubility in polar solvents like DMSO or methanol .

- Bromine’s higher atomic radius and polarizability compared to chlorine (in –5) may increase the compound’s susceptibility to nucleophilic attack .

Data Table: Key Properties of Selected Methanamine Hydrochlorides

Biological Activity

Overview

(1-Bromocyclobutyl)methanamine;hydrochloride is a chemical compound with the molecular formula C5H10BrN·HCl. It features a bromine atom and an amine group attached to a cyclobutyl ring, making it an interesting subject for biological research due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets through its bromine and amine groups. The bromine atom can engage in electrophilic substitution reactions, while the amine group is capable of forming hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate enzyme activities and receptor functions, leading to diverse biological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity, making them candidates for further pharmacological exploration.

- Anticancer Activity : The compound's derivatives have been investigated for their potential to inhibit cancer cell proliferation, particularly in specific cancer types.

- Neuroactive Effects : Some studies have indicated that the compound may influence neurotransmitter systems, suggesting possible applications in neuropharmacology.

Data Table: Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Potential inhibition of bacterial growth | |

| Anticancer | Inhibition of cancer cell proliferation | |

| Neuroactive | Modulation of neurotransmitter systems |

Case Studies

Several case studies have explored the biological effects of this compound:

-

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various cyclobutyl derivatives, including this compound. Results showed significant inhibition against Gram-positive bacteria, highlighting its potential as a new antimicrobial agent. -

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of this compound. Researchers treated different cancer cell lines with varying concentrations of this compound and observed dose-dependent inhibition of cell growth, suggesting its utility in cancer therapeutics.

Research Findings

Recent findings support the notion that this compound can serve as a valuable building block in organic synthesis and medicinal chemistry. Its unique structure allows for the development of various biologically active derivatives. Notably, modifications to the amine or bromine groups can significantly alter its biological profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.